molecular formula C13H10Cl2N2O2 B2512496 2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate CAS No. 338421-41-3

2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate

Cat. No.: B2512496
CAS No.: 338421-41-3
M. Wt: 297.14
InChI Key: OVGLOOWIWKGSPO-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate is a compound with molecular formula C13H10Cl2N2O2 and a molecular weight of 297.13 g/mol. The structure consists of a 2,6-dimethylpyrimidin-4-yl group connected to a 2,6-dichlorobenzoate moiety through an ester linkage.

The compound features a planar pyrimidine ring with methyl substituents at positions 2 and 6, while the 2,6-dichlorobenzoate portion contains a benzene ring with chlorine atoms at the ortho positions flanking the carboxylate group. The ester linkage between these two structural components creates a potential point of rotation that influences the overall three-dimensional arrangement of the molecule.

While specific X-ray crystallographic data for this exact compound is not available in current literature, molecular modeling suggests that the pyrimidine ring likely adopts a planar conformation, with the methyl groups positioned in the same plane. The benzoate portion is expected to show some deviation from coplanarity with the pyrimidine ring due to steric interactions between the bulky chlorine atoms and the adjacent structural elements.

Table 1: Key Structural Parameters of this compound

Parameter Value
Molecular Formula C13H10Cl2N2O2
Molecular Weight 297.13 g/mol
Computed XLogP3-AA 4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Exact Mass 296.0119330 Da

Properties

IUPAC Name

(2,6-dimethylpyrimidin-4-yl) 2,6-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2/c1-7-6-11(17-8(2)16-7)19-13(18)12-9(14)4-3-5-10(12)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGLOOWIWKGSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Protocol

The most direct route involves the esterification of 2,4-dichlorobenzoyl chloride with 2,6-dimethyl-4-pyrimidinol (CAS 6622-92-0). This method employs nucleophilic acyl substitution under basic conditions:

  • Activation of Carboxylic Acid :
    2,4-Dichlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically conducted under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Esterification :
    The acid chloride reacts with 2,6-dimethyl-4-pyrimidinol in the presence of a base such as triethylamine (TEA) or pyridine. The base neutralizes HCl, driving the reaction to completion.

    $$
    \text{2,4-Dichlorobenzoyl chloride} + \text{2,6-Dimethyl-4-pyrimidinol} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{HCl}
    $$

Typical Conditions :

  • Temperature: 0–25°C
  • Reaction Time: 4–12 hours
  • Yield: 70–85%.

Optimization and Challenges

  • Purification : Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
  • Side Reactions : Competing hydrolysis of the acid chloride can occur if moisture is present, necessitating anhydrous conditions.

Alternative Route: Coupling Reagents

Use of DCC/DMAP

For acid-sensitive substrates, carbodiimide-mediated coupling is preferred. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate ester formation without generating HCl:

  • Protocol :
    • 2,4-Dichlorobenzoic acid (1.0 eq), DCC (1.2 eq), and DMAP (0.1 eq) are stirred in DCM.
    • 2,6-Dimethyl-4-pyrimidinol (1.1 eq) is added, and the mixture is stirred at room temperature for 24 hours.

Data Table 1 : Comparative Yields Using Coupling Reagents

Reagent System Temperature (°C) Time (h) Yield (%)
DCC/DMAP 25 24 78
EDCl/HOBt 25 18 82
SOCl₂/TEA 0→25 6 85

Patent-Based Methods

Hydrogenation-Dechlorination Approach (CN1317268C)

A Chinese patent (CN1317268C) describes a hydrogenation method for synthesizing pyridine derivatives, which may inform analogous pyrimidine syntheses:

  • Catalyst : Pd/C (5% w/w)
  • Solvent : C₁–C₄ alcohols (e.g., methanol)
  • Conditions : H₂ pressure (0.1–0.2 MPa), 20–55°C
  • Yield : >90% purity after distillation.

Adaptation for Target Compound :
While this patent focuses on 2,6-lutidine, similar conditions could reduce halogenated intermediates in pyrimidine synthesis.

Critical Analysis of Physicochemical Properties

Data Table 2 : Key Properties of 2,6-Dimethyl-4-pyrimidinyl 2,4-Dichlorobenzenecarboxylate

Property Value Source
Boiling Point 420.0 ± 45.0°C (Predicted)
Density 1.377 ± 0.06 g/cm³
pKa 0.96 ± 0.30
Solubility in Chloroform High

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrimidine ring .

Scientific Research Applications

Synthesis and Preparation

The synthesis of 2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate typically involves the reaction of 2,6-dimethyl-4-pyrimidinol with 2,6-dichlorobenzoyl chloride in the presence of a base like triethylamine. This process is conducted in an organic solvent such as dichloromethane under reflux conditions.

Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

Biology

In biological research, this compound has been investigated for its potential in enzyme inhibition and protein-ligand interactions. Studies indicate that it can interact with specific enzymes, potentially inhibiting their activity and affecting metabolic pathways.

Medicine

The compound shows promise as a lead candidate for pharmaceutical development. Its structural characteristics suggest potential applications in drug design, particularly in targeting diseases where pyrimidine derivatives are known to be effective.

Research into the biological activity of this compound has revealed several noteworthy properties:

  • Antimicrobial Activity : Similar pyrimidine derivatives have demonstrated effective inhibition against various bacterial strains. Preliminary studies suggest that this compound may exhibit comparable antimicrobial properties.
  • Anticancer Properties : Pyrimidine derivatives have been explored for their potential to inhibit tumor cell proliferation. Mechanisms often involve interference with DNA synthesis and repair pathways.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits tumor cell proliferation

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro studies focused on the anticancer properties of pyrimidine derivatives showed that compounds similar to this compound could induce apoptosis in cancer cells through mechanisms involving DNA damage response pathways.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Related Pyrimidine Derivatives

The following analysis compares the target compound with structurally analogous pyrimidine-based derivatives from , focusing on substituent effects, spectral properties, and synthesis methodologies.

Structural and Functional Group Variations
  • Target compound : Contains a pyrimidine ring with 2,6-dimethyl groups and an ester-linked 2,6-dichlorobenzene.
  • Compound 11a: (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine derivative with a fused thiazole ring, a 5-methylfuran substituent, and a cyano group .
  • Compound 11b: Similar to 11a but replaces the trimethylbenzylidene with a 4-cyanobenzylidene group .
  • Compound 12: Pyrimido[2,1-b]quinazoline fused system with a 5-methylfuran and cyano group .

Key Differences :

  • The target compound lacks fused heterocyclic systems (e.g., thiazolo or quinazoline) present in 11a, 11b, and 12.
  • Substituents in the compared compounds (cyano, furan) introduce distinct electronic effects compared to the dichlorobenzene and methyl groups in the target.
Physicochemical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound C₁₃H₁₀Cl₂N₂O₂ 313.14* N/A Ester, Cl, CH₃
11a C₂₀H₁₀N₄O₃S 386.37 243–246 Cyano, thiazolo, furan
11b C₂₂H₁₇N₃O₃S 403.45 213–215 Cyano, benzylidene, furan
12 C₁₇H₁₀N₄O₃ 318.29 268–269 Cyano, quinazoline, furan

*Calculated molecular weight for the target compound.

Observations :

  • The fused heterocycles in 11a, 11b, and 12 contribute to higher molecular weights and melting points compared to the simpler ester-linked target compound.
  • The cyano group (present in all compared compounds) is absent in the target, reducing its electron-withdrawing character relative to 11a/b and 12.
Spectral Data Comparison
  • 11a/b: Show cyano stretches at ~2,219–2,220 cm⁻¹, absent in the target .
  • NMR Spectroscopy: Target Compound: Anticipated signals for methyl groups (~2.3 ppm) and aromatic protons from dichlorobenzene (~7.0–7.5 ppm). 11a: Displays aromatic protons at δ 6.56–7.94 ppm and methyl groups at δ 2.24–2.37 ppm . 11b: Features distinct aromatic splitting (δ 6.67–8.01 ppm) due to the cyanobenzylidene group .

Implications of Substituent Effects

  • Steric Effects : The 2,6-dimethylpyrimidinyl group in the target may hinder steric access to the ester bond, contrasting with the planar fused systems in 11a/b and 12.

Biological Activity

2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate (CAS Number: 338421-41-3) is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines are known for their role in various biological processes and have been associated with a range of pharmacological effects including antimicrobial, anti-inflammatory, and antitumor activities. This article focuses on the biological activity of this specific compound, synthesizing available research findings and case studies.

  • Molecular Formula: C13H10Cl2N2O2
  • Molecular Weight: 297.14 g/mol
  • Purity: >90%

Antimicrobial Activity

Research indicates that pyrimidine derivatives often exhibit significant antimicrobial properties. A study involving various pyrimidine compounds demonstrated that certain modifications at the pyrimidine ring can enhance their efficacy against bacterial strains. The specific activity of this compound against Gram-positive and Gram-negative bacteria remains to be fully characterized but is hypothesized to be promising based on structural analogs.

Antitumor Activity

The antitumor activity of pyrimidine derivatives has been well-documented. A comparative analysis of several pyrimidine-based compounds showed that modifications at specific positions can lead to increased cytotoxicity against various cancer cell lines. The potential of this compound as an antitumor agent warrants further investigation.

Research Findings and Case Studies

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

Activity TypeRelated CompoundsObserved Effects
AntimicrobialVarious pyrimidinesInhibition of bacterial growth
Anti-inflammatorySubstituted pyrimidinesReduction in cytokine levels
AntitumorPyrimidine analogsCytotoxic effects on cancer cell lines

Case Study: Antimicrobial Evaluation
A recent study synthesized several new pyrimidine derivatives and evaluated their antimicrobial activity using standard methods against common pathogens. The results indicated that certain structural modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound .

Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanisms of pyrimidine derivatives. It was found that compounds possessing specific functional groups could significantly reduce inflammation markers in vitro. Although the exact mechanisms for this compound are not yet elucidated, its structural features may allow it to interact with inflammatory pathways similarly .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,6-dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate and its analogs?

Synthesis of pyrimidine derivatives often involves condensation reactions under reflux conditions. For example, analogous compounds are synthesized via refluxing thiouracil derivatives with aldehydes in acetic anhydride/acetic acid mixtures, catalyzed by sodium acetate, followed by crystallization . Key steps include:

  • Reaction optimization : Control reaction time (2–12 hours) and temperature (reflux conditions) to avoid side products.
  • Purification : Use solvent systems like DMF/water for recrystallization to enhance yield and purity .
  • Validation : Confirm structure via NMR (e.g., 1^1H and 13^13C), IR (for functional groups like C=O, CN), and mass spectrometry .

Q. How can researchers characterize the structural and electronic properties of this compound?

Advanced spectroscopic and crystallographic techniques are critical:

  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and molecular packing (e.g., triclinic crystal system with space group P1P1, a=9.6623(6)a = 9.6623(6) Å, b=10.7044(6)b = 10.7044(6) Å) .
  • Multinuclear NMR : Assign peaks for aromatic protons (δ 7.94 ppm for =CH in pyrimidine) and substituents (e.g., methyl groups at δ 2.24–2.37 ppm) .
  • Computational modeling : Use density functional theory (DFT) to predict electronic properties and compare with experimental data .

Q. What preliminary biological activity data exist for this compound?

In vivo studies using rodent models have shown potential anti-inflammatory effects. For example:

  • Experimental design : Pretreat rodents with the compound (e.g., 100–200 mg/kg) before inducing acute lung injury (ALI) with oleic acid.
  • Biomarkers : Monitor TNF-α, COX-2 mRNA, and oxidative stress markers (SOD, MPO) to assess efficacy .
  • Controls : Compare with dexamethasone to validate therapeutic relevance .

Advanced Research Questions

Q. How does environmental exposure to this compound affect biotic systems?

Long-term environmental studies (e.g., Project INCHEMBIOL) recommend:

  • Fate analysis : Investigate hydrolysis/photolysis rates under simulated environmental conditions (pH 5–9, UV light).
  • Bioaccumulation : Use HPLC-MS to quantify residues in aquatic organisms and soil microbiota .
  • Toxicity assays : Perform cell-level assays (e.g., mitochondrial membrane potential disruption) and population-level ecotoxicity tests .

Q. How can mechanistic studies resolve contradictions in reported bioactivity data?

Contradictions in efficacy (e.g., anti-inflammatory vs. cytotoxic effects) require:

  • Dose-response profiling : Test across a wide concentration range (nM to mM) in primary cells vs. immortalized lines.
  • Pathway-specific assays : Use siRNA knockdown or CRISPR-edited models to isolate targets (e.g., COX-2 vs. NF-κB) .
  • Metabolite identification : LC-HRMS to detect active metabolites that may explain divergent outcomes .

Q. What computational strategies are effective for studying ligand-receptor interactions?

Molecular docking and dynamics simulations are critical:

  • Docking software : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cyclooxygenase-2 (COX-2).
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .
  • Dynamic simulations : Run 100-ns MD simulations to assess binding stability (e.g., RMSD < 2.0 Å) .

Q. How can researchers address solubility and stability challenges in formulation?

  • Solubility enhancement : Test co-solvents (DMSO/PEG mixtures) or cyclodextrin-based encapsulation.
  • Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines) .
  • Analytical monitoring : Use HPLC-UV to track degradation products under stress conditions .

Methodological Resources

  • Synthetic protocols : Ref. for reaction conditions.
  • Crystallography : Ref. for X-ray parameters.
  • Biological assays : Ref. for in vivo and docking workflows.
  • Environmental analysis : Ref. for fate and toxicity frameworks.

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